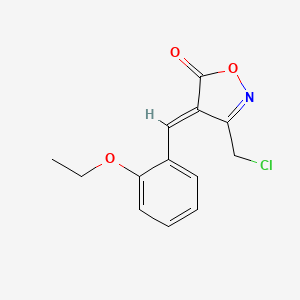

(4E)-3-(chloromethyl)-4-(2-ethoxybenzylidene)isoxazol-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4E)-3-(chloromethyl)-4-(2-ethoxybenzylidene)isoxazol-5(4H)-one is a synthetic organic compound belonging to the isoxazole family Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-(chloromethyl)-4-(2-ethoxybenzylidene)isoxazol-5(4H)-one typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid under acidic conditions.

Formation of the Ethoxybenzylidene Moiety: This step involves the condensation of an ethoxybenzaldehyde with the isoxazole derivative, typically under basic conditions to form the benzylidene linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction of the benzylidene moiety can yield the corresponding ethoxybenzyl derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products

Oxidation: Formation of (4E)-3-(formyl)-4-(2-ethoxybenzylidene)isoxazol-5(4H)-one.

Reduction: Formation of (4E)-3-(chloromethyl)-4-(2-ethoxybenzyl)isoxazol-5(4H)-one.

Substitution: Formation of various substituted isoxazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that isoxazole derivatives, including (4E)-3-(chloromethyl)-4-(2-ethoxybenzylidene)isoxazol-5(4H)-one, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The presence of the chloromethyl group enhances the interaction with bacterial membranes, increasing its antimicrobial efficacy.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses notable anticancer properties. It has been tested against multiple cancer cell lines, yielding promising results:

| Cell Line | IC50 (µM) |

|---|---|

| Human Leukemia Cells (CEM) | 0.13 ± 0.06 |

| Ehrlich’s Ascites Carcinoma (EAC) | 0.25 ± 0.05 |

| Dalton’s Lymphoma Ascites (DLA) | 0.30 ± 0.04 |

These findings suggest that the compound may inhibit cell proliferation, indicating potential for therapeutic applications in oncology.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated using a carrageenan-induced rat paw edema model:

| Treatment | Inhibition (%) |

|---|---|

| Ethyl Compound | 48% |

| Indomethacin (Standard) | 50% |

This data suggests that the compound may inhibit cyclooxygenase enzymes, contributing to its anti-inflammatory effects.

Agricultural Applications

There is emerging interest in the use of isoxazole derivatives as agrochemicals due to their ability to act as herbicides or fungicides. The structural features of this compound may allow it to interact with specific biochemical pathways in plants, potentially leading to effective pest control solutions.

Materials Science Applications

In materials science, compounds like this compound can be utilized in the development of polymers or coatings with specific functional properties, such as increased resistance to microbial growth or enhanced mechanical strength.

Case Studies and Research Findings

Several studies have contributed valuable insights into the applications of this compound:

- A study published in MDPI highlighted the synthesis of various isoxazole derivatives and their biological evaluations, noting significant modifications that influenced activity profiles against microbial and cancerous cells.

- Another research effort focused on conjugating isoxazole derivatives with amino acids, resulting in enhanced cytotoxicity against leukemia cells and indicating potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of (4E)-3-(chloromethyl)-4-(2-ethoxybenzylidene)isoxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloromethyl group allows for covalent binding to nucleophilic sites in proteins, potentially leading to inhibition of enzyme activity or alteration of protein function.

Comparación Con Compuestos Similares

Similar Compounds

(4E)-3-(chloromethyl)-4-(benzylidene)isoxazol-5(4H)-one: Lacks the ethoxy group, which may affect its solubility and reactivity.

(4E)-3-(bromomethyl)-4-(2-ethoxybenzylidene)isoxazol-5(4H)-one: Contains a bromomethyl group instead of chloromethyl, potentially altering its reactivity and biological activity.

(4E)-3-(chloromethyl)-4-(2-methoxybenzylidene)isoxazol-5(4H)-one: Features a methoxy group instead of an ethoxy group, which may influence its chemical properties and interactions.

Uniqueness

The unique combination of the chloromethyl group and the ethoxybenzylidene moiety in (4E)-3-(chloromethyl)-4-(2-ethoxybenzylidene)isoxazol-5(4H)-one imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Actividad Biológica

(4E)-3-(Chloromethyl)-4-(2-ethoxybenzylidene)isoxazol-5(4H)-one is a compound belonging to the isoxazole family, which has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies, including case studies, structure-activity relationships (SAR), and relevant data tables.

- Chemical Formula : C₁₃H₁₂ClNO₃

- CAS Number : 1142199-18-5

- MDL Number : MFCD12027794

- Hazard Classification : Irritant

Anticancer Activity

Recent studies have indicated that isoxazole derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting various cancer cell lines.

-

Cytotoxicity Against Cancer Cell Lines :

- The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). It exhibited varying degrees of cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.

- In a study, derivatives of isoxazole were synthesized and their activities were evaluated, revealing that modifications to the isoxazole ring can enhance anticancer activity significantly. For instance, compounds with specific substitutions showed IC50 values as low as 0.02 µM against A549 cells .

- Mechanism of Action :

Enzyme Inhibition

Isoxazole derivatives have also been investigated for their ability to inhibit various enzymes relevant to disease mechanisms:

- Tyrosine Kinase Inhibition :

-

Cholinesterase Inhibition :

- Some studies have explored the potential of isoxazole derivatives as inhibitors of cholinesterase enzymes, which are important targets in Alzheimer's disease treatment. These compounds demonstrated moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential for cognitive enhancement applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of halogen atoms and methoxy groups in specific positions on the aromatic ring enhances its interaction with biological targets.

| Structural Feature | Effect on Activity |

|---|---|

| Chloromethyl Group | Enhances cytotoxicity |

| Ethoxy Group | Improves solubility and bioavailability |

| Substitutions on Aromatic Ring | Modulate enzyme inhibition potency |

Case Studies

- Study on Anticancer Properties :

-

Evaluation of Enzyme Inhibition :

- Another research focused on evaluating the enzyme inhibitory potential of isoxazole derivatives against AChE and BChE. Results showed that specific modifications could lead to enhanced inhibitory effects, making these compounds candidates for further development in neurodegenerative disease therapy .

Propiedades

IUPAC Name |

(4E)-3-(chloromethyl)-4-[(2-ethoxyphenyl)methylidene]-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c1-2-17-12-6-4-3-5-9(12)7-10-11(8-14)15-18-13(10)16/h3-7H,2,8H2,1H3/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYUXAGLTOHCTB-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=C2C(=NOC2=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C/2\C(=NOC2=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.